(R,S)-1-甲基-3-烟酰基吡咯烷酮

描述

Synthesis Analysis

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone derivatives and related compounds involves complex organic reactions, often starting from basic nitrogen-containing ring structures or through the modification of existing molecules. For instance, nicotinium sulfate, a related compound, was synthesized from nicotine extracted from tobacco waste, demonstrating the transformation of a toxic alkaloid into a usable catalyst through acid-base reactions (Tamaddon & Azadi, 2017). Additionally, the synthesis of biobased N-methylpyrrolidone from γ-aminobutyric acid (GABA) highlights the potential for sustainable production methods using plant-derived amino acids (Lammens et al., 2010).

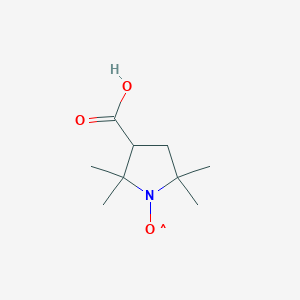

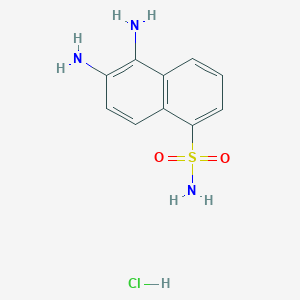

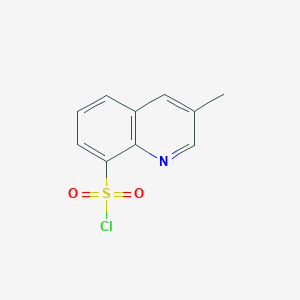

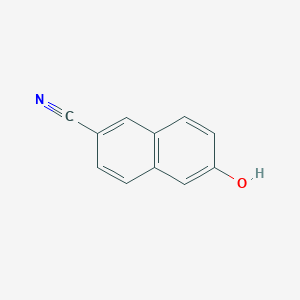

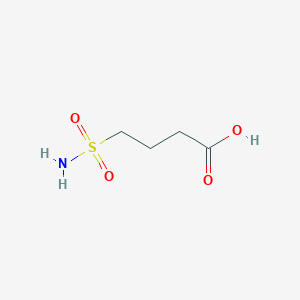

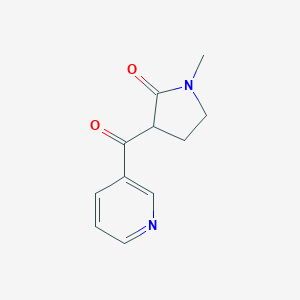

Molecular Structure Analysis

The molecular structure of (R,S)-1-Methyl-3-nicotinoylpyrrolidone and its analogs have been determined through various spectroscopic methods, including NMR and X-ray crystallography. These analyses provide insights into the compound's configuration, electronic distribution, and potential reactive sites, crucial for understanding its chemical behavior and interactions (Gupta et al., 1995).

Chemical Reactions and Properties

(R,S)-1-Methyl-3-nicotinoylpyrrolidone participates in a variety of chemical reactions, showcasing its versatility as a reactant or a catalyst in organic synthesis. Its reactivity is influenced by its molecular structure, particularly the presence of nitrogen atoms and the pyrrolidone ring, which can engage in nucleophilic and electrophilic reactions, respectively. The compound has been utilized in fragment-based drug design due to its ability to mimic the acetamide binding motif in bromodomains, highlighting its potential in medicinal chemistry (Hilton-Proctor et al., 2019).

Physical Properties Analysis

The physical properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, such as solubility, melting point, and boiling point, are determined by its molecular structure. Its solubility in various solvents, like water or organic solvents, makes it a valuable compound in pharmaceutical formulations and industrial applications. The thermal stability and volatility also play a crucial role in its handling and storage (Ueda et al., 1983).

Chemical Properties Analysis

The chemical properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to its applications in synthesis and industry. Its role as a catalyst in selective acetylation of amines, due to its acid/base structure, exemplifies its utility in chemical transformations (Tamaddon & Azadi, 2017).

科学研究应用

Glycine Antagonist Activity

(R,S)-1-Methyl-3-nicotinoylpyrrolidone已被研究其在结合N-甲基-D-天冬氨酸(NMDA)受体复合物的甘氨酸位点时的立体选择性。 (R)-对映体在该位点显示出显著的抑制作用,表明在各种组织和测定中具有立体选择性和特异性 (Pullan et al., 1990)。

Catalytic Hydrogenation

利用(R,S)-1-甲基-3-烟酰基吡咯烷酮的聚乙烯吡咯烷酮稳定的Rh纳米颗粒(RhNPs/PVP)已用于芳烃底物的氢化反应。 这种催化剂在温和条件下表现出优异的活性和选择性,为化学合成中的氢化过程提供了一种有前途的方法 (Ibrahim et al., 2016)。

Drug Formulation and Release

在制药研究中,(R,S)-1-甲基-3-烟酰基吡咯烷酮在药物配方中发挥作用。 例如,它用于开发尼可地尔(一种心血管药物)的缓释基质片剂。 这些配方延长了药物释放时间,并展示了(R,S)-1-甲基-3-烟酰基吡咯烷酮在增强药物输送系统方面的潜力 (Reddy et al., 2003)。

Biocompatible Polyester Synthesis

该化合物已应用于合成用于临时治疗应用的生物相容性聚酯。 这些由(R,S)-1-甲基-3-烟酰基吡咯烷酮衍生的聚酯由于其可生物降解性和无毒性而具有在医疗和制药应用中使用的有前途的性质 (Bear et al., 1999)。

Electrocatalytic Reduction in Organic Chemistry

(R,S)-1-甲基-3-烟酰基吡咯烷酮用于有机卤化物的电催化还原。 这个过程涉及稳定的Ni(0)配合物的形成,突出了该化合物在促进有机反应和合成中的作用 (Sock et al., 1985)。

Bromodomain Inhibition

该化合物还参与了N-甲基吡咯烷酮衍生的溴结构域抑制剂的设计。 这项研究指向了其在开发涉及表观遗传修饰的疾病的靶向治疗中的实用性 (Hilton-Proctor et al., 2020)。

Biobased Solvent Synthesis

已经研究了从γ-氨基丁酸合成N-甲基吡咯烷酮,展示了其在创造可持续的生物基溶剂方面的潜力 (Lammens et al., 2010)。

安全和危害

This involves studying the toxicological profile of the compound. It includes its LD50, safety measures to be taken while handling it, and its environmental impact101112.

未来方向

This involves identifying areas of research that need further exploration. This could include new synthetic routes, potential applications, environmental impact, etc131415.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. For more accurate information, please refer to the specific scientific literature related to “(R,S)-1-Methyl-3-nicotinoylpyrrolidone”.

属性

IUPAC Name |

1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVLPUZALILIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398991 | |

| Record name | (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-1-Methyl-3-nicotinoylpyrrolidone | |

CAS RN |

125630-28-6 | |

| Record name | 1-Methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125630-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。